Bromuro de Benzoilcolina

Descripción general

Descripción

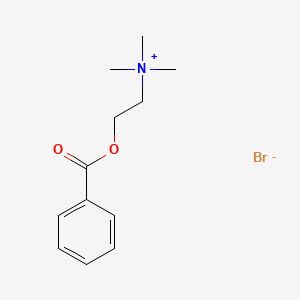

Benzoylcholine Bromide is a chemical compound with the molecular formula C12H18BrNO2 and a molecular weight of 288.18 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is primarily used in biochemical research and is known for its role in studying cholinergic systems.

Aplicaciones Científicas De Investigación

Benzoylcholine Bromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Biochemical Assays: Used as a reagent in various biochemical assays to study cholinergic systems.

Pharmacological Research: Helps in understanding the interactions of cholinergic receptors and the effects of cholinergic drugs.

Neuroscience: Used in studies related to neurotransmission and the functioning of the nervous system.

Mecanismo De Acción

Target of Action

Benzoylcholine Bromide is a biochemical reagent that interacts with various targets in the body. It has been found to have strong nicotine-like properties and weak muscarine-like properties . This suggests that its primary targets are likely to be nicotinic and muscarinic receptors, which play crucial roles in the nervous system.

Mode of Action

Benzoylcholine Bromide interacts with its targets in a complex manner. It has been found to possess both a hexamethonium-resistant and an atropine-resistant stimulant action . This suggests that it can stimulate its targets even in the presence of hexamethonium and atropine, which are known to inhibit the activity of nicotinic and muscarinic receptors, respectively .

Biochemical Pathways

The modulation of these pathways can lead to various downstream effects, such as changes in muscle contraction and salivary secretion .

Pharmacokinetics

It is known that the compound can cause physiological effects at relatively low doses . This suggests that it may have good bioavailability and can effectively reach its targets in the body.

Result of Action

The action of Benzoylcholine Bromide leads to a variety of physiological effects. For example, it has been found to cause hypotension in dogs at doses of 0.1 mg/kg, and hypertension at higher doses . It can also cause contraction of the rabbit ileum and rectus abdominis muscle of the frog, and increase salivary secretion in dogs . These effects are likely to result from its interaction with nicotinic and muscarinic receptors and the subsequent modulation of acetylcholine-mediated pathways.

Action Environment

The action of Benzoylcholine Bromide can be influenced by various environmental factors. For instance, the presence of other compounds, such as hexamethonium and atropine, can affect its stimulant action . Additionally, the physiological environment, such as the pH and temperature, may also influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Benzoylcholine Bromide plays a significant role in biochemical reactions, particularly in the study of cholinergic systems. It interacts with enzymes such as acetylcholinesterase, where it acts as a substrate, leading to the hydrolysis of the ester bond . This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanisms. Additionally, Benzoylcholine Bromide exhibits both nicotine-like and muscarine-like properties, albeit with varying degrees of potency . These interactions highlight its importance in studying neurotransmission and receptor activity.

Cellular Effects

Benzoylcholine Bromide affects various types of cells and cellular processes. It has been observed to cause hypotension in dogs at low doses and hypertension at higher doses . In rabbits, it induces contraction of the ileum and rectus abdominis muscle, and increases salivary secretion . These effects suggest that Benzoylcholine Bromide influences cell signaling pathways, particularly those involving cholinergic receptors. Furthermore, its impact on gene expression and cellular metabolism is evident from its ability to modulate neurotransmitter release and receptor activity.

Molecular Mechanism

The molecular mechanism of Benzoylcholine Bromide involves its interaction with cholinergic receptors and enzymes. It binds to acetylcholinesterase, leading to the hydrolysis of the ester bond and the subsequent release of choline and benzoic acid . This reaction is essential for understanding the enzyme’s catalytic mechanism and its role in neurotransmission. Additionally, Benzoylcholine Bromide’s nicotine-like and muscarine-like properties are attributed to its ability to interact with nicotinic and muscarinic receptors, respectively . These interactions result in the modulation of receptor activity and neurotransmitter release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoylcholine Bromide change over time. It has been noted that small doses given before effective doses can block stimulant effects . This temporal aspect is crucial for understanding the stability and degradation of Benzoylcholine Bromide in experimental conditions. Long-term studies have shown that Benzoylcholine Bromide can cause sustained changes in cellular function, particularly in cholinergic systems . These findings underscore the importance of considering temporal effects when using Benzoylcholine Bromide in research.

Dosage Effects in Animal Models

The effects of Benzoylcholine Bromide vary with different dosages in animal models. At low doses, it causes hypotension in dogs, while higher doses result in hypertension . In rabbits, a dose of 50 mg/kg causes head-drop, indicating its potent effect on the central nervous system . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxic or adverse effects.

Metabolic Pathways

Benzoylcholine Bromide is involved in metabolic pathways related to cholinergic systems. It is hydrolyzed by acetylcholinesterase, resulting in the formation of choline and benzoic acid . This reaction is crucial for maintaining the balance of neurotransmitters in the nervous system. Additionally, Benzoylcholine Bromide’s interaction with cholinergic receptors influences metabolic flux and metabolite levels, further emphasizing its role in cellular metabolism.

Transport and Distribution

The transport and distribution of Benzoylcholine Bromide within cells and tissues involve various transporters and binding proteins. It is known to interact with cholinergic receptors, which facilitate its uptake and distribution in cholinergic neurons . This interaction is essential for understanding its localization and accumulation in specific tissues. Additionally, Benzoylcholine Bromide’s distribution is influenced by its solubility and binding affinity to cellular components.

Subcellular Localization

Benzoylcholine Bromide’s subcellular localization is primarily within cholinergic neurons, where it interacts with cholinergic receptors and enzymes . Its activity and function are influenced by its localization, as it modulates neurotransmitter release and receptor activity. The presence of targeting signals and post-translational modifications may direct Benzoylcholine Bromide to specific compartments or organelles, further affecting its function and activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoylcholine Bromide can be synthesized from 2-Bromoethyl benzoate and Trimethylamine . The reaction involves the nucleophilic substitution of the bromine atom in 2-Bromoethyl benzoate by the trimethylamine, resulting in the formation of Benzoylcholine Bromide.

Industrial Production Methods: While specific industrial production methods for Benzoylcholine Bromide are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Benzoylcholine Bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Hydrolysis: The ester bond in Benzoylcholine Bromide can be hydrolyzed under acidic or basic conditions to yield benzoic acid and choline.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile used, various substituted choline derivatives can be formed.

Hydrolysis: The major products are benzoic acid and choline.

Comparación Con Compuestos Similares

Acetylcholine: The natural neurotransmitter that Benzoylcholine Bromide mimics.

Benzilylcholine Mustard: An irreversible antagonist of muscarinic acetylcholine receptors.

Benzoylcholine Chloride: Another derivative of choline with similar properties.

Uniqueness: Benzoylcholine Bromide is unique due to its specific structure, which allows it to be used as a biochemical reagent in research. Its ability to mimic acetylcholine makes it valuable in studying cholinergic systems and understanding the pharmacological effects of cholinergic drugs.

Actividad Biológica

Benzoylcholine Bromide (BCB) is a quaternary ammonium compound that serves as a significant tool in pharmacological research due to its structural similarity to acetylcholine, a key neurotransmitter in the nervous system. This article provides a comprehensive overview of the biological activity of BCB, including its mechanisms of action, applications in research, and comparative analysis with other cholinergic compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₈BrNO₂

- Molecular Weight : 284.18 g/mol

BCB features a benzoyl group attached to a choline moiety, which enhances its stability and efficacy at neuromuscular junctions compared to other cholinergic agents. Its unique structure allows it to act as both an agonist and antagonist at various cholinergic receptors.

BCB primarily acts on muscarinic and nicotinic acetylcholine receptors :

- Muscarinic Receptor Antagonism : BCB inhibits the binding of acetylcholine to muscarinic receptors, which are crucial for mediating parasympathetic nervous system responses. This action can lead to muscle relaxation and is useful for studying cholinergic dysfunctions such as those seen in neurodegenerative diseases like Alzheimer's disease.

- Nicotinic Acetylcholine Receptor Agonism : BCB mimics acetylcholine's action at nicotinic receptors, leading to the opening of ion channels and subsequent cellular responses such as muscle contraction and neurotransmitter release .

Biological Activity and Research Applications

BCB has been utilized in various research contexts, particularly in the study of neuromuscular transmission and cholinergic signaling pathways. Its ability to induce spastic reactions similar to those caused by decamethonium suggests potent interactions with nicotinic receptors.

Key Research Findings

- Neuromuscular Transmission Studies : BCB has been shown to effectively block acetylcholine binding at the neuromuscular junction, allowing researchers to dissect the role of cholinergic signaling in muscle contraction and relaxation.

- Model Systems for Cholinergic Dysfunction : By inhibiting cholinergic activity, BCB can simulate symptoms associated with neurodegenerative disorders, facilitating the exploration of potential therapeutic interventions.

Comparative Analysis with Other Cholinergic Compounds

The following table summarizes the structural similarities and unique features of BCB compared to other cholinergic agents:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Acetylcholine | Yes | Natural neurotransmitter; rapid degradation |

| Decamethonium | Yes | Long duration of action; neuromuscular blocker |

| Methacholine | Yes | Resistant to hydrolysis; used in asthma testing |

| Carbachol | Yes | Stimulates both nicotinic and muscarinic receptors |

BCB stands out due to its specific modifications that enhance its stability and efficacy at neuromuscular junctions compared to these other compounds.

Case Studies

Several studies have highlighted the biological activity of BCB:

- Cholinergic System Investigation : A study demonstrated that BCB could effectively modulate receptor activity, providing insights into its mechanism of action and potential therapeutic applications in treating conditions like Alzheimer's disease.

- Neurotransmitter Release Mechanisms : Research indicated that by blocking muscarinic receptors, BCB influences the release dynamics of acetylcholine from nerve terminals, offering a model for studying neurotransmitter regulation.

- Comparative Efficacy Studies : In various assays, BCB has shown higher activity than acetylcholine itself, suggesting its potential as a more effective agent for studying cholinergic signaling pathways.

Propiedades

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWKZCQHFFILJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626188 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24943-60-0 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylcholine Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.